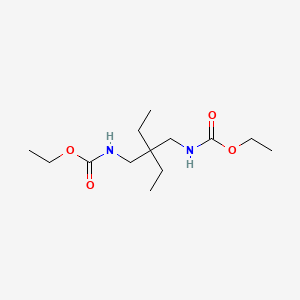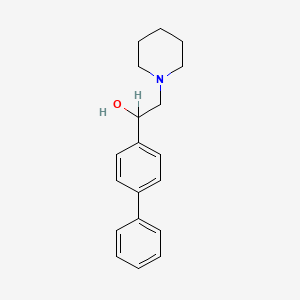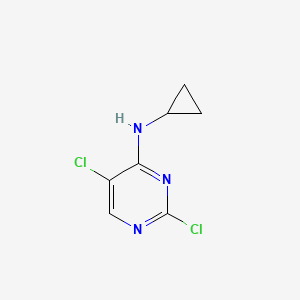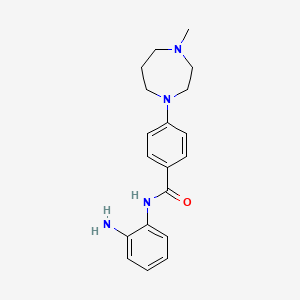
N-(2-aminophenyl)-4-(4-methyl-1,4-diazepan-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-aminophenyl)-4-(4-methyl-1,4-diazepan-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-4-(4-methyl-1,4-diazepan-1-yl)benzamide typically involves the following steps:
Formation of the Aminophenyl Intermediate: The starting material, 2-nitroaniline, is reduced to 2-aminophenyl using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of the Diazepane Ring: The diazepane ring is synthesized by reacting 1,4-dibromobutane with methylamine under basic conditions to form 4-methyl-1,4-diazepane.
Coupling Reaction: The final step involves coupling the 2-aminophenyl intermediate with the diazepane ring using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro group (if present) to form the corresponding amine.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
Major Products Formed
Oxidation Products: Oxidized derivatives of the aminophenyl group.
Reduction Products: Amines formed from the reduction of nitro groups.
Substitution Products: Various substituted benzamides.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-aminophenyl)-4-(4-methyl-1,4-diazepan-1-yl)benzamide involves its interaction with specific molecular targets. The aminophenyl group may interact with enzymes or receptors, while the diazepane ring can modulate the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-(2-aminophenyl)-4-(4-methylpiperidin-1-yl)benzamide: Similar structure with a piperidine ring instead of a diazepane ring.
N-(2-aminophenyl)-4-(4-methylmorpholin-1-yl)benzamide: Contains a morpholine ring instead of a diazepane ring.
Uniqueness
N-(2-aminophenyl)-4-(4-methyl-1,4-diazepan-1-yl)benzamide is unique due to the presence of the diazepane ring, which can confer distinct chemical and biological properties compared to similar compounds with different ring structures.
属性
分子式 |
C19H24N4O |
|---|---|
分子量 |
324.4 g/mol |
IUPAC 名称 |
N-(2-aminophenyl)-4-(4-methyl-1,4-diazepan-1-yl)benzamide |
InChI |
InChI=1S/C19H24N4O/c1-22-11-4-12-23(14-13-22)16-9-7-15(8-10-16)19(24)21-18-6-3-2-5-17(18)20/h2-3,5-10H,4,11-14,20H2,1H3,(H,21,24) |
InChI 键 |
IMXBCODGYOMDIW-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13943396.png)
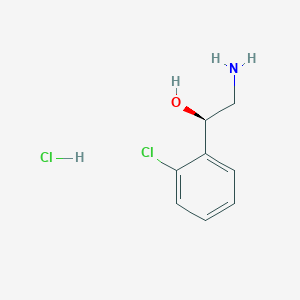

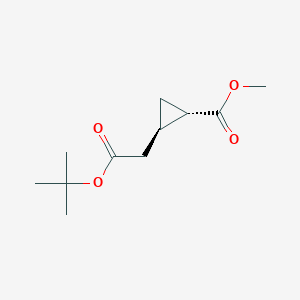
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B13943428.png)
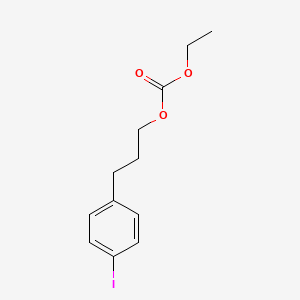
![3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-phenyl-](/img/structure/B13943437.png)

![benzyl 9-(2-methoxy-2-oxoethyl)-10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate;hydrochloride](/img/structure/B13943451.png)
